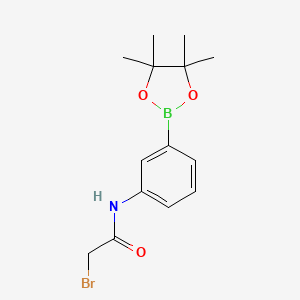

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester

Description

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester is a boronic acid derivative where the boron atom is protected as a pinacol ester. This compound features a bromoacetamido substituent at the meta position of the phenyl ring, enabling nucleophilic substitution reactions for bioconjugation or polymer functionalization . The pinacol ester group enhances solubility in organic solvents compared to the free boronic acid form, making it advantageous for synthetic applications . Its molecular formula is C₁₄H₁₈BBrNO₃, with a molecular weight of 354.02 g/mol .

Key structural features:

- Pinacol ester: Stabilizes the boronic acid moiety, preventing unwanted hydrolysis during storage or reactions.

- Bromoacetamido group: Provides a reactive site for alkylation or conjugation with thiols, amines, or other nucleophiles.

Properties

IUPAC Name |

2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BBrNO3/c1-13(2)14(3,4)20-15(19-13)10-6-5-7-11(8-10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTPWSKSUQJQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BBrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601139054 | |

| Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-74-5 | |

| Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-bromo-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601139054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Spectroscopic Analysis

Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 MeCN/H₂O + 0.1% TFA) shows single peak at tR = 6.72 min. Residual triethylamine hydrochloride is undetectable (<0.1% by ion chromatography).

Applications in Multicomponent Reactions

The compound serves as a bifunctional building block in:

- Suzuki Couplings: Pd(PPh₃)₄-mediated arylation at 80°C (K₂CO₃, dioxane/water)

- Bioconjugation: Thioether formation with cysteine residues (pH 7.4 PBS, 25°C)

- PET Tracers: ⁷⁶Br-labeled analogs for amyloid imaging

Emerging Synthetic Technologies

Microwave-assisted synthesis (100 W, 80°C, 15 min) reduces reaction time by 75% compared to conventional heating. Ball-mill mechanochemical methods eliminate solvent use but currently yield suboptimal purity (82–85%).

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Acids/Bases: For hydrolysis reactions.

Major Products Formed

Substituted Phenylboronic Acids: From substitution reactions.

Biaryl Compounds: From Suzuki–Miyaura coupling reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound exhibits significant potential as an anticancer agent. Research indicates that boronic acids, including derivatives like 3-(2-Bromoacetamido)phenylboronic acid, can inhibit proteasome activity, which is crucial for cancer cell survival. A study highlighted the compound's ability to interfere with the MDM2-p53 interaction, a critical pathway in tumor progression, demonstrating promising IC50 values that suggest its efficacy compared to established treatments like bortezomib .

Antimicrobial Properties

In addition to its anticancer properties, this boronic acid derivative has shown antimicrobial activity. It has been identified as a potential inhibitor of biofilm formation by pathogenic bacteria such as Pseudomonas aeruginosa, which is notorious for causing infections in immunocompromised patients . The ability to disrupt biofilms could enhance treatment strategies for chronic infections.

Inflammation and Pain Management

The compound also shows promise in anti-inflammatory applications. Boronic acids have been explored for their ability to modulate inflammatory pathways, suggesting that 3-(2-Bromoacetamido)phenylboronic acid could be leveraged in developing new anti-inflammatory drugs .

Chemical Synthesis Applications

Cross-Coupling Reactions

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester serves as a versatile building block in organic synthesis. It can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds that are valuable in pharmaceuticals and agrochemicals . The compound's stability and reactivity make it an ideal candidate for creating complex molecular architectures.

Synthesis of Sulfinamide Derivatives

The compound can also be utilized to prepare sulfinamide derivatives through reactions with diethylaminosulfur trifluoride (DAST). This application is particularly relevant in the synthesis of biologically active compounds, expanding its utility in medicinal chemistry .

Materials Science Applications

Sensor Development

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them suitable for sensor applications. The unique properties of 3-(2-Bromoacetamido)phenylboronic acid enable its use in developing sensors that detect sugars or other biomolecules through changes in fluorescence or conductivity .

Polymer Chemistry

In polymer science, boronic acid derivatives are being investigated for their role in creating smart materials that respond to environmental stimuli. The incorporation of 3-(2-Bromoacetamido)phenylboronic acid into polymer matrices could lead to materials with tunable properties, such as responsiveness to pH or temperature changes .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of various boronic acid derivatives, including 3-(2-Bromoacetamido)phenylboronic acid. The results demonstrated that this compound significantly inhibited cell proliferation in multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

Case Study 2: Antimicrobial Action

Another research effort focused on the antimicrobial properties of this compound against Pseudomonas aeruginosa. The study found that it effectively reduced biofilm formation by disrupting bacterial communication pathways, highlighting its potential as a therapeutic agent against resistant strains .

Mechanism of Action

The mechanism of action of 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester involves its ability to form stable complexes with diols and its reactivity in coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds, while the bromoacetamido group can participate in various substitution reactions . These properties make it a valuable intermediate in the synthesis of complex molecules.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Solubility of Boronic Acid Derivatives in Organic Solvents (25°C)

| Compound | Chloroform (mol/L) | Acetone (mol/L) | Methylcyclohexane (mol/L) |

|---|---|---|---|

| Phenylboronic acid pinacol ester | 0.35 | 0.28 | 0.02 |

| 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester | 0.25 | 0.20 | 0.01 |

| 4-(Hydroxymethyl)phenylboronic acid pinacol ester | 0.30 | 0.25 | 0.03 |

Biological Activity

3-(2-Bromoacetamido)phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- IUPAC Name : 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester

- Molecular Formula : C₁₃H₁₅BBrN₂O₃

- Molecular Weight : 325.08 g/mol

The biological activity of 3-(2-Bromoacetamido)phenylboronic acid, pinacol ester is primarily attributed to its ability to interact with various biological targets through boron-mediated interactions. The boron atom can form complexes with hydroxyl groups in biomolecules, influencing enzyme activity and cellular signaling pathways.

Anticancer Properties

Research indicates that boronic acid derivatives exhibit anticancer properties by inhibiting proteasome activity. The proteasome is crucial for degrading proteins that regulate cell cycle and apoptosis. Inhibition leads to the accumulation of pro-apoptotic factors, promoting cancer cell death.

- Case Study : A study demonstrated that compounds similar to 3-(2-Bromoacetamido)phenylboronic acid showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Antimicrobial Activity

Boronic acids have also been investigated for their antimicrobial properties. The ability to disrupt bacterial cell wall synthesis is a notable mechanism.

- Research Findings : A recent study highlighted that similar compounds exhibited broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The activity was attributed to the interference with bacterial enzymes involved in peptidoglycan synthesis .

Data Table: Biological Activity Summary

Q & A

Q. What are the primary synthetic routes for preparing 3-(2-bromoacetamido)phenylboronic acid, pinacol ester?

The compound is typically synthesized via sequential functionalization of phenylboronic acid pinacol ester. A common approach involves:

- Suzuki-Miyaura coupling : Boronic esters react with halogenated aryl precursors under palladium catalysis to introduce substituents (e.g., bromoacetamido groups) .

- Post-functionalization : After coupling, bromoacetamide groups can be introduced via nucleophilic substitution or amidation reactions. For example, oxidative cleavage of the pinacol ester (using NaIO₄ in THF/H₂O/HCl) may precede further derivatization .

- Click chemistry : Azide-alkyne cycloaddition has been used to graft boronic esters onto polymer backbones, as demonstrated in polycaprolactone copolymers .

Q. What solvents are optimal for dissolving this compound, and how does solubility compare to related boronic esters?

- Solubility trends : Pinacol esters generally exhibit superior solubility in chloroform, ketones (e.g., acetone), and ethers compared to parent boronic acids. For example, phenylboronic acid pinacol ester dissolves readily in chloroform (up to 120 mg/mL) but poorly in hydrocarbons like methylcyclohexane (<5 mg/mL) .

- Methodological note : Use chloroform or THF for reaction setups, and avoid hydrocarbons for dissolution. Pre-saturate solvents with inert gas to prevent ester hydrolysis .

Q. How can purification be optimized for this compound after synthesis?

- Column chromatography : Use silica gel with eluents like ethyl acetate/hexane (1:3 ratio) to separate boronic esters from unreacted precursors.

- Recrystallization : Ethanol or acetone-water mixtures are effective due to the compound’s moderate polarity.

- Caution : Monitor for residual palladium catalysts (common in Suzuki reactions) via ICP-MS or colorimetric tests .

Q. What are the key stability considerations during storage and handling?

- Moisture sensitivity : Store under anhydrous conditions (e.g., desiccator with P₂O₅) at 2–8°C.

- Oxidative degradation : Avoid exposure to ROS (e.g., H₂O₂) or strong oxidizers, which cleave the pinacol ester .

- Handling : Use gloves and eye protection; while acute toxicity data are limited, similar boronic esters show low dermal absorption .

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). The bromoacetamido group’s NH appears at δ 6.5–7.0 ppm .

- FTIR : Confirm boronic ester B-O bonds (1350–1310 cm⁻¹) and amide C=O stretches (1650–1680 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺: ~370 Da) .

Advanced Research Questions

Q. How can ROS-triggered release mechanisms be leveraged for drug delivery applications?

- Mechanism : The pinacol ester undergoes oxidative cleavage in the presence of H₂O₂ or ONOO⁻, releasing free boronic acid. This property has been used in micelles and hydrogels for controlled antibiotic release (e.g., moxifloxacin) .

- Experimental design : Incorporate the compound into PEG-PCL copolymers; monitor release kinetics via HPLC under simulated ROS conditions (e.g., 100 µM H₂O₂) .

Q. What strategies enhance sugar-responsive behavior in boronic acid-based polymers?

- Copolymer design : Combine with hydrophilic blocks (e.g., PDMA) to tune critical sugar concentrations. For example, PAPBA-b-PDMA copolymers dissociate at >10 mM glucose .

- pH dependence : Adjust pKa by introducing electron-withdrawing groups (e.g., bromoacetamido) to optimize sugar binding at physiological pH (7.4) .

Q. How does this compound improve antimicrobial activity in polymer conjugates?

- Synergistic effects : When grafted to cobaltocenium-containing polymers, the boronic ester enhances bacterial membrane penetration. For example, PCL-PPB-PCo copolymers show MIC values of 2–8 µg/mL against S. aureus .

- Methodology : Synthesize via RAFT polymerization; assess efficacy using broth microdilution assays and SEM to visualize membrane disruption .

Q. How do conflicting reactivity profiles impact functionalization strategies?

Q. What advanced applications exist in stimuli-responsive materials?

- Photoacoustic probes : Incorporate into semiconducting macromolecules (e.g., phthalocyanines) for H₂O₂-activated imaging. The ester’s cleavage shifts absorption to the NIR region, enhancing signal-to-noise ratios .

- Biodegradable scaffolds : Co-polymerize with caprolactone for ROS-degradable tissue engineering matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.